molecular formula C9H15ClO5S B2898855 Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate CAS No. 2187426-24-8

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate

Cat. No. B2898855
CAS RN: 2187426-24-8
M. Wt: 270.72
InChI Key: RCZFWQUBRKNELK-YUMQZZPRSA-N
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Description

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate, also known as ESC, is a chemical compound that has been widely used in scientific research for its unique properties. ESC is a chiral building block that can be used for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate is not well understood. However, it is believed that Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate acts as a nucleophile and reacts with electrophiles to form covalent bonds. This reaction can lead to the formation of various compounds with different properties.
Biochemical and Physiological Effects
Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has been shown to have no significant biochemical or physiological effects in laboratory experiments. However, it is important to note that Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate should be handled with care due to its potential toxicity.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate in lab experiments is its high purity, which can be easily achieved through simple purification methods. In addition, Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate is a chiral building block that can be used to synthesize various compounds with different properties. However, one of the limitations of using Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the use of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate in scientific research. One future direction is the synthesis of new pharmaceuticals and agrochemicals using Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate as a chiral building block. Another future direction is the development of new materials using Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate as a precursor. Finally, the use of Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate in catalysis and asymmetric synthesis is also an area of future research.

Synthesis Methods

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with chlorosulfonyl isocyanate, followed by hydrolysis and decarboxylation. The yield of the synthesis method is relatively high, and the purity of the product can be easily achieved through simple purification methods.

Scientific Research Applications

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has been widely used in scientific research as a chiral building block for the synthesis of various compounds. Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory drugs. Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate has been used in the synthesis of materials, such as polymers and liquid crystals.

properties

IUPAC Name

ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO5S/c1-2-14-9(11)8-5-3-4-7(15-8)6-16(10,12)13/h7-8H,2-6H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZFWQUBRKNELK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC[C@H](O1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2S,6S)-6-(chlorosulfonylmethyl)oxane-2-carboxylate

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